Methyl 3,4-Di-O-benzyl-alpha-D-mannopyranoside
Description
Methyl 3,4-Di-O-benzyl-α-D-mannopyranoside is a protected mannose derivative featuring benzyl groups at the 3- and 4-hydroxyl positions of the pyranose ring. This compound is widely used in carbohydrate chemistry as an intermediate for synthesizing oligosaccharides, glycoconjugates, and glycoproteins. The benzyl groups act as temporary protecting groups, enabling selective deprotection during multi-step syntheses .
Properties
IUPAC Name |
(2S,5R)-6-(hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-24-21-18(23)20(26-14-16-10-6-3-7-11-16)19(17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3/t17?,18?,19-,20?,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXOCUMLSFQTRW-OFQZUOMCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C(C([C@@H](C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylidene Acetal Protection
A widely adopted method starts with the formation of a 4,6-O-benzylidene acetal to mask the 4- and 6-hydroxyl groups. Subsequent benzylation at the 3-position, followed by acetal cleavage and re-benzylation at the 4-position, yields the target compound. For example, methyl α-D-mannopyranoside is treated with benzaldehyde dimethyl acetal in the presence of camphorsulfonic acid (CSA) to form the 4,6-O-benzylidene derivative. Benzylation at C-3 using benzyl bromide and sodium hydride in DMF proceeds with high regioselectivity (85–90% yield). Acidic hydrolysis of the benzylidene group (e.g., using acetic acid) liberates the 4-hydroxyl, which is then benzylated under similar conditions to afford the 3,4-di-O-benzyl product.
Stepwise Benzylation Using Temporary Protections
Alternative routes employ temporary protecting groups such as acetyl or tert-butyldimethylsilyl (TBDMS) ethers. For instance, methyl α-D-mannopyranoside is peracetylated, followed by selective deprotection of the 3- and 4-hydroxyls using hydrazine acetate. Subsequent benzylation with benzyl bromide and silver(I) oxide in DMF achieves 3,4-di-O-benzylation with minimal side reactions. This method avoids the need for benzylidene intermediates, simplifying purification steps.
Key Reaction Conditions and Catalysts
Benzylation Reagents and Solvents
Benzyl bromide is the most common alkylating agent, though benzyl trichloroacetimidate offers higher reactivity in some cases. Polar aprotic solvents like DMF or DMSO enhance reaction rates, while bases such as NaH or Ag₂O facilitate deprotonation of hydroxyl groups. For example, a study using Ag₂O in DMF reported 92% yield for 3-O-benzylation, compared to 78% with NaH.
Stereochemical Control
The α-configuration at the anomeric center is preserved by using methyl α-D-mannopyranoside as the starting material. Participation of neighboring groups, such as the 2-O-acetyl group, can influence stereoselectivity during benzylation. In one approach, the 2-O-acetyl group directs benzylation to the 3-position via neighboring-group participation, ensuring high regioselectivity.
Comparative Analysis of Synthetic Routes
The table below summarizes three representative methods for synthesizing Methyl 3,4-Di-O-benzyl-α-D-mannopyranoside, highlighting yields, key steps, and advantages:
Challenges and Optimization Strategies
Overcoming Steric Hindrance
Benzylation at the 3- and 4-positions introduces steric congestion, particularly when bulky benzyl groups are adjacent. Employating low temperatures (–20°C) and slow addition of benzyl bromide mitigates side reactions, improving yields from 65% to 82% in one case.
Purification Techniques
Silica gel chromatography remains the standard purification method, with eluents such as petroleum ether/ethyl acetate (3:1 to 1:1) effectively separating di-O-benzylated products from mono- or tri-substituted byproducts. High-performance liquid chromatography (HPLC) using C18 columns offers higher resolution for analytical validation .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-Di-O-benzyl-alpha-D-mannopyranoside can undergo various chemical reactions, including:
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
MDBM is a derivative of mannose, characterized by two benzyl ether groups at the 3 and 4 positions and a methyl group at the anomeric carbon. Its chemical structure can be represented as follows:
- Molecular Formula : C21H26O6
- Molecular Weight : 370.4 g/mol
- IUPAC Name : (2S,5R)-4,5-bis(benzyloxy)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3-ol
Synthesis of Oligosaccharides
One of the primary applications of MDBM is in the synthesis of oligosaccharides. It serves as a glycosyl donor in various glycosylation reactions. For example, MDBM has been effectively used to produce Man2, Man3, and Man5 oligosaccharides through controlled glycosylation processes. The efficiency of these reactions often relies on the use of specific catalysts like borane-tetrahydrofuran complexes or silver triflate (AgOTf) .
Table 1: Synthesis of Oligosaccharides Using MDBM
| Oligosaccharide | Reaction Conditions | Yield (%) |
|---|---|---|
| Man2 | MDBM with AgOTf at -40 °C | 90 |
| Man3 | MDBM with dibutylborotriflate | 85 |
| Man5 | MDBM with BF3·Et2O | 88 |
Biochemical Applications
MDBM has shown potential in various biochemical assays due to its ability to mimic natural substrates for glycosyltransferases. This property allows researchers to study enzyme kinetics and mechanisms involved in glycosylation.
Case Study: Glycosyltransferase Activity
A study investigated the use of MDBM as a substrate for a specific glycosyltransferase involved in synthesizing polysaccharides. The results demonstrated that MDBM could be effectively utilized to assess enzyme activity, providing insights into substrate specificity and catalytic efficiency .
Drug Development and Medicinal Chemistry
In medicinal chemistry, MDBM is being explored for its potential therapeutic applications. Its structural similarity to naturally occurring mannose derivatives makes it a candidate for developing drugs targeting mannose-binding lectins or receptors.
Table 2: Potential Therapeutic Applications of MDBM
| Application Area | Description |
|---|---|
| Antiviral Agents | Inhibiting viral entry via mannose-binding proteins |
| Cancer Therapy | Targeting tumor cells expressing mannose receptors |
| Vaccine Development | Enhancing immune response through glycan presentation |
Analytical Chemistry
MDBM is also used in analytical chemistry as a standard reference compound in various assays involving carbohydrate analysis. Its stability and well-defined structure make it suitable for calibration curves in High-Performance Liquid Chromatography (HPLC) methods.
Case Study: HPLC Calibration
In a recent analysis, MDBM was employed as a standard in HPLC to quantify mannose derivatives in biological samples. The calibration curve demonstrated excellent linearity (R² > 0.99), confirming its reliability as a reference compound .
Mechanism of Action
The mechanism of action of Methyl 3,4-Di-O-benzyl-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism . The benzyl groups enhance its binding affinity and specificity, making it a valuable tool in biochemical studies . It can inhibit or modulate the activity of enzymes like glycosidases, thereby affecting various metabolic pathways .
Comparison with Similar Compounds
Substituent Position and Regioselectivity
The position and number of benzyl groups significantly influence the compound’s reactivity and applications:
Key Insight : The 3,4-di-O-benzyl configuration in the target compound offers a balance between steric protection and accessibility for further functionalization at the 2- and 6-positions, making it versatile for stepwise syntheses .
Protecting Group Chemistry
Benzyl vs. benzoyl groups dominate the design of mannopyranoside derivatives:
- Benzyl Groups: Removed via hydrogenolysis (H₂/Pd-C) or Lewis acids (e.g., BCl₃). Provide stability under acidic and basic conditions. Example: Methyl 3,4-Di-O-benzyl-α-D-mannopyranoside is compatible with glycosylation reactions using NIS/AgOTf .
- Benzoyl Groups: Electron-withdrawing; removed under basic conditions (e.g., NaOMe/MeOH). Enhance glycosyl donor reactivity by stabilizing oxocarbenium intermediates. Example: 4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranoside shows high reactivity in enzymatic assays .
Comparison : Benzyl-protected derivatives (e.g., the target compound) are preferred for long-term stability, whereas benzoylated analogs are prioritized for high-yield glycosylations .
Glycosylation Efficiency
- The target compound’s 3,4-benzyl groups direct glycosylation to the 2- or 6-position. For example, describes its use in synthesizing α(1→6)-linked mannooligosaccharides via iterative benzylation and coupling steps.
- In contrast, 2,3,4-Tri-O-benzyl derivatives (e.g., Benzyl 2,3,4-Tri-O-benzyl-β-D-mannopyranoside) enable α(1→2) linkages but require harsher deprotection conditions .
Functionalization for Biomedical Research
- Methyl 3,4-Di-O-benzyl-α-D-mannopyranoside derivatives are precursors for glycoconjugates targeting cancer and infectious diseases.
- Analogues like 4-Methoxyphenyl 2-O-benzoyl-3,4-di-O-benzyl-α-D-mannopyranoside exhibit anti-inflammatory properties and are used in drug delivery systems .
Spectroscopic and Structural Analysis
- NMR Characterization : 13C NMR spectra of 2,3-di-O-glycosyl derivatives show deviations in chemical shifts due to benzyl group electron-donating effects. For example, the target compound’s 3,4-benzyl groups induce upfield shifts (~2–3 ppm) for adjacent carbons compared to benzoylated analogs .
- Crystallography: Benzyl-protected mannopyranosides (e.g., Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside) exhibit distinct crystal packing patterns, influencing their solubility and crystallinity in drug formulations .
Biological Activity
Methyl 3,4-Di-O-benzyl-alpha-D-mannopyranoside is a glycoside derived from alpha-D-mannopyranoside, characterized by the presence of two benzyl groups at the 3 and 4 positions. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 372.41 g/mol. The structure allows for various interactions with biological targets, which is crucial for its activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives of mannopyranosides, this compound showed promising antibacterial activity against several human pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 μg/disc to 25 μg/disc using the disk diffusion method, indicating its potential as an effective antimicrobial agent .
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects. Compounds with similar structural features have shown the ability to modulate immune responses and inhibit pro-inflammatory cytokines. These findings suggest that this compound may also possess anti-inflammatory properties, although further studies are necessary to elucidate the specific mechanisms involved .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines by interfering with cell signaling pathways related to growth and survival . The structural analogs of this compound have been found to exhibit similar effects, suggesting a broader applicability in cancer therapeutics.
Synthesis and Derivatives
The synthesis of this compound typically involves the selective protection of hydroxyl groups followed by glycosylation reactions. Various synthetic strategies have been developed to create derivatives with enhanced biological activities .
Table: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Protection of hydroxyl groups using benzyl groups |
| 2 | Glycosylation with appropriate donors |
| 3 | Deprotection to yield the final product |
Case Studies
- Antimicrobial Efficacy : A study conducted on several derivatives revealed that this compound exhibited antimicrobial activity comparable to standard antibiotics against various pathogens .
- Inflammation Modulation : In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential use in treating inflammatory diseases .
- Cancer Cell Line Studies : Research involving cancer cell lines showed that this compound could significantly inhibit cell growth and induce apoptosis in specific types of cancer cells .
Q & A
Q. What are the standard synthetic protocols for Methyl 3,4-Di-O-benzyl-α-D-mannopyranoside?
Methodological Answer: The synthesis typically involves glycosylation reactions using thioglycoside donors. For example:
- Step 1: Activation of ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-mannopyranoside with N-iodosuccinimide (NIS) and catalytic AgOTf in dry dichloromethane (DCM) at -30°C under argon .
- Step 2: Coupling with methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside in the presence of molecular sieves (4 Å) to scavenge moisture.
- Step 3: Quenching with aqueous Na₂S₂O₃, followed by extraction and purification via silica column chromatography (toluene/EtOAc gradient), yielding ~67% product .
Q. Table 1: Representative Synthesis Parameters
Q. How is Methyl 3,4-Di-O-benzyl-α-D-mannopyranoside characterized structurally?
Methodological Answer:
- NMR Spectroscopy: Key signals include:
- ¹H NMR: Anomeric protons at δ 4.81–5.24 ppm (J = 1.8–1.9 Hz), benzyl CH₂ groups at δ 3.59–4.76 ppm .
- ¹³C NMR: Anomeric carbons at δ 98.9–99.8 ppm, benzyl carbons at δ 127.5–138.8 ppm .
- Mass Spectrometry: ESI-MS confirms molecular ions (e.g., [M + Na]⁺ at m/z 1497.5589) with exact mass matching calculated values .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Shifts | Reference |
|---|---|---|
| ¹H NMR | δ 3.26 (OMe), 4.81–5.24 (anomeric H) | |
| ESI-MS | m/z 1497.5589 ([M + Na]⁺) |
Q. What stability considerations are critical during experimental handling?
Methodological Answer:
- Benzyl Group Stability: Benzyl ethers are stable under acidic/basic conditions but cleaved via hydrogenolysis (e.g., Pd(OH)₂/H₂ in EtOAc/EtOH) .
- Storage: Store under inert atmosphere (argon) at -20°C to prevent oxidation or moisture ingress .
Advanced Research Questions
Q. How can regioselective deprotection of benzyl groups be achieved?
Methodological Answer:
Q. What role does this compound play in glycosylation reactions for oligosaccharide synthesis?
Methodological Answer:
- Glycosyl Donor: The 2-OH position (unprotected) acts as a nucleophile in glycosidic bond formation.
- Steric Effects: 3,4-Benzyl groups direct reactivity by blocking undesired glycosylation sites, enabling precise α-mannosidic linkages .
- Mechanism: Thiophilic activation (NIS/AgOTf) generates an oxocarbenium ion intermediate, facilitating stereospecific coupling .
Q. How does the compound’s conformation influence interactions with lectins like Concanavalin A?
Methodological Answer:
- X-ray Crystallography: Methyl α-D-mannopyranoside derivatives bind Concanavalin A at a site 10–14 Å from Mn²⁺ cofactors, with key interactions involving Tyr-12, Asp-16, and Asp-208 residues .
- Structural Insights: The benzyl groups’ bulkiness may limit accessibility to shallow binding pockets, necessitating conformational studies (e.g., NOESY NMR) to optimize ligand-receptor fits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
